molecular formula C8H5F3O2 B2583035 2-(Difluoromethyl)-6-fluorobenzoic acid CAS No. 1783655-50-4

2-(Difluoromethyl)-6-fluorobenzoic acid

Cat. No.: B2583035
CAS No.: 1783655-50-4
M. Wt: 190.121
InChI Key: SNYHQQGAAXXMLX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-fluorobenzoic acid is a high-purity chemical building block specifically designed for research applications in medicinal chemistry and organic synthesis. This compound features a benzoic acid core strategically substituted with both fluorine and a difluoromethyl group, making it a valuable scaffold for constructing more complex molecules. Its primary research value lies in its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds. The presence of fluorine atoms is known to influence the metabolic stability, lipophilicity, and binding affinity of candidate molecules. The carboxylic acid functional group provides a versatile handle for further chemical transformations, such as amide coupling or esterification reactions. Researchers utilize this compound in exploring new synthetic pathways and developing compounds for various therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with appropriate safety precautions. The CAS number for this compound is 1783655-50-4 .

Properties

IUPAC Name

2-(difluoromethyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYHQQGAAXXMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and environmentally friendly, often utilizing novel difluorocarbene reagents that do not deplete the ozone layer .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and inferred properties based on evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-Amino-6-fluorobenzoic acid -NH₂ (2), -F (6) C₇H₆FNO₂ 155.13 Intermediate in drug synthesis; enhanced solubility due to -NH₂
2-Fluoro-6-methylbenzoic acid -F (2), -CH₃ (6) C₈H₇FO₂ 154.14 Higher lipophilicity; agrochemical uses
2-Methoxy-6-(trifluoromethyl)benzoic acid -OCH₃ (2), -CF₃ (6) C₉H₇F₃O₃ 220.15 Improved metabolic stability; research reagent
2,2'-Dithiobis(6-fluorobenzoic acid) Disulfide-linked dimer, -F (6) C₁₄H₈F₂O₄S₂ 366.34 Polymer precursor; redox-active
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid -CF₂ (2), -CH₃ (4), -NH₂ (6) C₉H₇F₂NO₄ 231.16 Enhanced conformational rigidity; pharmaceutical candidate

Key Comparative Insights

  • Electron-Withdrawing Effects: The difluoromethyl group (-CF₂H) in 2-(difluoromethyl)-6-fluorobenzoic acid provides stronger electron-withdrawing effects compared to -CH₃ (in 2-fluoro-6-methylbenzoic acid) or -NH₂ (in 2-amino-6-fluorobenzoic acid). This increases acidity (lower pKa) and stabilizes negative charges, favoring interactions with cationic binding pockets in enzymes .
  • Metabolic Stability : Difluoromethyl groups resist oxidative metabolism better than methoxy (-OCH₃) or methyl (-CH₃) groups, as seen in comparisons with 2-methoxy-6-(trifluoromethyl)benzoic acid .
  • Synthetic Utility: Unlike disulfide-linked dimers (e.g., 2,2'-dithiobis(6-fluorobenzoic acid)), the monomeric structure of this compound avoids redox-sensitive liabilities, simplifying formulation .

Biological Activity

2-(Difluoromethyl)-6-fluorobenzoic acid is an organic compound that has garnered attention due to its unique chemical structure and potential biological applications. This compound is characterized by the presence of both difluoromethyl and fluorine substituents on a benzoic acid framework, which contributes to its distinct biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C8H5F3O2
  • CAS Number : 1783655-50-4

The difluoromethyl group enhances the lipophilicity of the compound, allowing it to interact effectively with biological molecules. This property is crucial for its function as an enzyme inhibitor and in other biochemical applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The difluoromethyl group acts as a hydrogen bond donor, which can modulate the activity of various biological pathways. This interaction can lead to significant biological effects, including enzyme inhibition and alterations in receptor signaling pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, making it a valuable tool in biochemical studies. For example, it has been shown to affect the activity of phosphatases and kinases, which are critical in various signaling pathways .

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit growth has been observed in various assays, although specific data on this compound's efficacy is still limited .

Research Findings

A comparative study highlighted the biological activity of various fluorinated benzoic acids, including this compound. The findings indicated that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts due to increased lipophilicity and altered interaction profiles with biological targets .

Case Studies

  • Cytotoxicity Assays : In studies assessing cytotoxicity against cancer cell lines (e.g., MDA-MB-231), compounds structurally related to this compound showed varying degrees of inhibition, suggesting potential applications in cancer therapy .
  • Microbiological Studies : Antimicrobial activity was evaluated using minimum inhibitory concentration (MIC) tests against various bacterial strains. The results indicated that fluorinated benzoic acids could inhibit bacterial growth effectively at certain concentrations, although further research is needed to establish specific MIC values for this compound .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Enzyme Inhibition Modulates enzyme activity; potential inhibitor of phosphatases
Cytotoxicity Varies by cell line; potential use in cancer therapy
Antimicrobial Exhibits inhibitory effects against bacteria

Future Directions

The unique structural features of this compound warrant further investigation into its biological activities. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the specific interactions with target enzymes and receptors.
  • Expanded Biological Testing : Evaluating its effects across a broader range of cell lines and microbial species.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Difluoromethyl)-6-fluorobenzoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves selecting appropriate fluorinated intermediates and reaction conditions. For example, boronic acid derivatives (e.g., 2,3-difluoro-6-methoxyphenylboronic acid) can serve as precursors for introducing fluorine substituents via Suzuki-Miyaura coupling . Additionally, thioureido intermediates, as seen in related fluorobenzoic acid syntheses, may require controlled reaction temperatures (e.g., 186–190°C) and purification via recrystallization to achieve >95% purity . Monitoring reaction progress with HPLC or LC-MS ensures minimal byproduct formation.

Q. What analytical techniques are most effective for characterizing the structural and purity aspects of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns, as demonstrated for structurally similar 2-chloro-6-fluorobenzoic acid (R factor = 0.032) .
  • Infrared (IR) spectroscopy : Identifies functional groups like carboxylic acid (-COOH) and difluoromethyl (-CF₂H) via characteristic peaks (e.g., 1688 cm⁻¹ for carbonyl stretching) .
  • NMR spectroscopy : ¹⁹F NMR is critical for distinguishing fluorine environments, while ¹H/¹³C NMR confirms regiochemistry.
  • Mass spectrometry : High-resolution MS (e.g., NIST data) validates molecular weight (e.g., C₈H₅F₃O₂, MW 208.11) and fragmentation patterns .

Advanced Research Questions

Q. How does the presence of difluoromethyl and fluorine substituents influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Fluorine atoms enhance metabolic stability and membrane permeability via increased lipophilicity and reduced basicity of adjacent groups. The difluoromethyl group (-CF₂H) introduces steric and electronic effects that modulate enzyme binding, as seen in inhibitors of complex II (e.g., boscalid derivatives) . Computational modeling (e.g., DFT calculations) and protein-ligand docking studies (referencing the Protein Data Bank) can predict interactions with biological targets .

Q. What are the common challenges in designing biological assays involving this compound, and how can they be mitigated?

  • Methodological Answer :

  • Solubility issues : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to maintain compound stability in aqueous buffers.
  • Off-target effects : Validate specificity using CRISPR-engineered cell lines lacking the target enzyme (e.g., succinate dehydrogenase for complex II inhibitors) .
  • Metabolic interference : Perform hepatic microsome assays to assess CYP450 interactions and identify metabolites via LC-HRMS .

Q. How should researchers address contradictory data regarding the metabolic stability of fluorinated benzoic acid derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or species-specific metabolism. Standardize protocols using:

  • Isotopic labeling : Incorporate deuterium (e.g., 3,5-difluorobenzoic acid-d₃) to track metabolic pathways .
  • Cross-species comparisons : Test stability in human, rat, and mouse liver microsomes to identify interspecies differences .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting stability, as demonstrated in fluorinated drug studies .

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